REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([CH3:10])=[CH:4][C:5]([Cl:9])=[N+:6]([O-])[CH:7]=1.[Si]([C:15]#[N:16])(C)(C)C.C(N(CC)CC)C>C(#N)C>[Br:1][C:2]1[C:7]([C:15]#[N:16])=[N:6][C:5]([Cl:9])=[CH:4][C:3]=1[CH3:10]
|
Name
|
5-bromo-2-chloro-4-methylpyridine 1-oxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C(=CC(=[N+](C1)[O-])Cl)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
CONCENTRATION
|
Details
|
the solvent was concentrated en vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by a COMBIFLASH® system (ISCO)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=NC(=CC1C)Cl)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |